1-(5-bromopiridin-2-il)piperidin-3-ilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

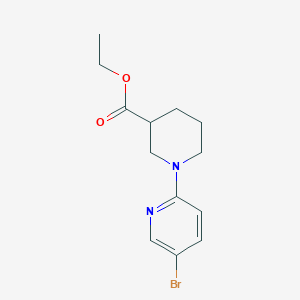

Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol . This compound is characterized by a piperidine ring substituted with an ethyl ester group at the 3-position and a 5-bromopyridin-2-yl group at the 1-position. It is used in various scientific research applications due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate has demonstrated promising anticancer properties. Research indicates that the compound acts as a selective inhibitor of certain kinases involved in tumor growth and proliferation. For instance, studies have shown that it can inhibit AXL and c-MET kinases, which are often upregulated in various cancers .

Mechanisms of Action

The compound's mechanism involves the disruption of signaling pathways critical for cancer cell survival. By inhibiting these kinases, it leads to reduced cell proliferation and increased apoptosis in cancer cell lines .

Pharmacological Applications

Anti-inflammatory Properties

Beyond its anticancer potential, this compound has also been investigated for its anti-inflammatory effects. It serves as an intermediate in the synthesis of anti-inflammatory drugs, indicating its utility in developing treatments for inflammatory diseases .

Enzyme Inhibition Studies

Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate has been utilized in enzyme inhibition studies, contributing to the understanding of biochemical pathways and the development of enzyme inhibitors for therapeutic purposes .

Synthetic Chemistry Applications

Synthesis and Yield Optimization

The synthesis of Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate has been optimized for higher yields and purity. Various synthetic routes have been explored to facilitate large-scale production for research and therapeutic applications .

Comparative Analysis with Related Compounds

A comparative analysis with other compounds in the same structural family reveals that Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate possesses unique substitution patterns that confer selective biological activity. This distinction highlights its potential as a lead candidate for further drug development .

Case Studies and Research Findings

Several case studies have underscored the effectiveness of Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate:

- Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits AXL kinase activity in cancer cell lines, leading to significant reductions in cell proliferation.

- Pharmacological Applications : The compound has been explored as a lead candidate for new anticancer therapies due to its selective action against cancer-associated kinases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with piperidine-3-carboxylic acid ethyl ester under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

In an industrial setting, the production of Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The piperidine ring can be oxidized to form piperidinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (NaH, K2CO3).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).

Major Products

Substitution: Various substituted pyridine derivatives.

Oxidation: Piperidinones.

Reduction: Alcohol derivatives.

Mecanismo De Acción

The mechanism of action of Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The piperidine ring and the bromopyridine moiety play crucial roles in its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 1-(5-chloropyridin-2-yl)piperidine-3-carboxylate

- Ethyl 1-(5-fluoropyridin-2-yl)piperidine-3-carboxylate

- Ethyl 1-(5-iodopyridin-2-yl)piperidine-3-carboxylate

Uniqueness

Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs . The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific research applications .

Actividad Biológica

Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5-bromopyridine moiety and an ethyl ester group. Its structural formula can be represented as follows:

This structure is significant as it contributes to the compound's interactions with biological targets.

Antiviral Activity

Recent studies have indicated that compounds similar to Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate exhibit antiviral properties, particularly against SARS-CoV. For instance, derivatives containing piperidine structures have shown promising inhibitory effects on papain-like proteases (PLpro) from coronaviruses, demonstrating nanomolar potency in vitro . Such findings suggest that the piperidine scaffold may enhance antiviral efficacy.

Antitumor Activity

Research has highlighted the potential of piperidine derivatives in cancer therapy. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines. For example, certain derivatives showed IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil . The mechanism of action often involves apoptosis induction and modulation of key signaling pathways.

Neuroprotective Effects

Piperidine derivatives have also been investigated for their neuroprotective properties. Some studies suggest that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases . The ability to cross the blood-brain barrier enhances their utility in treating central nervous system disorders.

Pharmacokinetic Profile

The pharmacokinetics of Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate have not been extensively documented; however, related compounds have shown favorable profiles. For instance, certain analogs demonstrated sufficient oral bioavailability and acceptable clearance rates after administration, which are crucial for developing effective therapeutics .

Study on Antiviral Efficacy

A study conducted on a series of piperidine derivatives revealed that modifications at the bromine position significantly affected antiviral activity. Compounds with halogen substitutions exhibited enhanced binding affinity to viral proteases, leading to improved inhibition rates . The most potent compound from this series was identified as having an IC50 value below 0.15 µM against SARS-CoV PLpro.

Anticancer Activity Assessment

In another investigation focusing on anticancer properties, Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate was tested against several cancer cell lines. Results indicated that this compound produced a dose-dependent decrease in cell viability, with notable selectivity towards malignant cells over normal cells. This selectivity suggests a promising therapeutic index for further development .

Summary Table of Biological Activities

| Activity | Effect | IC50 Value | Notes |

|---|---|---|---|

| Antiviral | Inhibition of SARS-CoV PLpro | < 0.15 µM | Significant binding affinity |

| Antitumor | Cytotoxicity in cancer cell lines | Low micromolar range | Selective towards malignant cells |

| Neuroprotective | Modulation of neurotransmitters | Not specified | Potential benefits in neurodegenerative diseases |

Propiedades

IUPAC Name |

ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2/c1-2-18-13(17)10-4-3-7-16(9-10)12-6-5-11(14)8-15-12/h5-6,8,10H,2-4,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYNRDBLDBILSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.